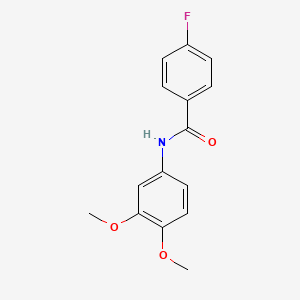
2-chloro-N-(4-methylbenzyl)acetamide
Übersicht
Beschreibung
“2-chloro-N-(4-methylbenzyl)acetamide” is a chemical compound with the empirical formula C10H12ClNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(4-methylbenzyl)acetamide” can be represented by the SMILES stringCC1=CC=C(CNC(CCl)=O)C=C1 . The InChI representation is 1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) . Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-(4-methylbenzyl)acetamide” is 197.66100 . Unfortunately, the data on its density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Analgesic Activity and Molecular Docking
2-Chloro-N-(4-methylbenzyl)acetamide derivatives have been synthesized and evaluated for their analgesic activity. One study synthesized various derivatives and assessed their potential as analgesic agents using the hot plate model. Among them, a compound named AKM-2 showed significant analgesic response compared to the standard drug diclofenac sodium. Molecular docking studies were conducted to understand the binding strength and site of these derivatives, offering insights into their potential as new analgesic agents (Kumar, Mishra, & Kumar, 2019).
Polymer Synthesis and Phase Transfer Catalysis
A study focused on the synthesis of polymers containing acetamide structure, specifically N-Methyl-N-(p-vinylbenzyl) acetamide. This compound was polymerized or copolymerized with styrene, and the resulting polymers served as effective phase transfer catalysts for nucleophilic substitution reactions under biphase conditions. The catalytic activity was discussed in terms of the cation-binding ability of the polymers (Kondo, Minafuji, Inagaki, & Tsuda, 1986).
Anticancer Activity
Another research explored the synthesis of 2-chloro-N-(4-methylbenzyl)acetamide derivatives for their anticancer activity. The study synthesized various derivatives and tested them for their efficacy against different cancer cell lines. Compound 3e, in particular, exhibited high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, highlighting its potential as an anticancer agent (Karaburun et al., 2018).
Hydrogen-Bonding Patterns in Pharmaceuticals
In pharmaceutical research, the hydrogen-bonding patterns of compounds like 2-chloro-N-(4-methylbenzyl)acetamide are significant. A study investigated the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are structurally related to 2-chloro-N-(4-methylbenzyl)acetamide. Understanding these patterns is crucial for the design of more effective pharmaceuticals (López et al., 2010).
Soil Activity in Agricultural Context
A study on the soil activity of acetochlor, a herbicide structurally similar to 2-chloro-N-(4-methylbenzyl)acetamide, was conducted to understand its environmental impact. The research looked at how wheat straw and irrigation affected the reception and activity of acetochlor in soil, providing insights into the environmental management of such chemicals (Banks & Robinson, 1986).
Safety and Hazards
“2-chloro-N-(4-methylbenzyl)acetamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements are P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIRGXWKIPTSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methylbenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



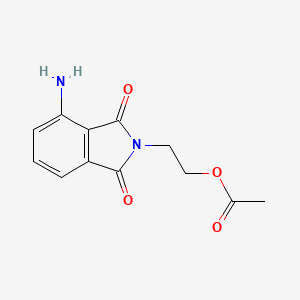
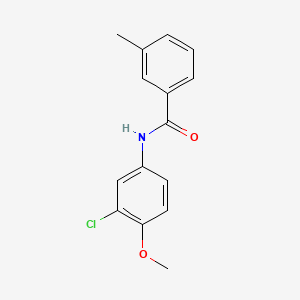
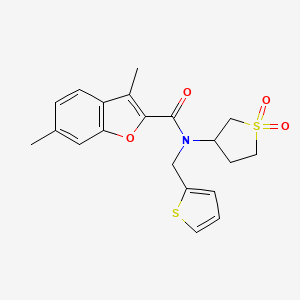
![1-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-3-methylamino-propan-2-ol](/img/structure/B1636537.png)
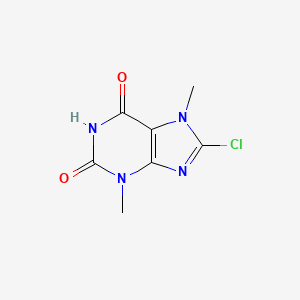
![2-(4-Ethoxyanilino)-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide](/img/structure/B1636550.png)
![[2-(2-Chlorophenyl)phenyl]methanamine](/img/structure/B1636553.png)

![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1636556.png)
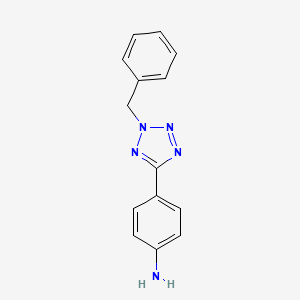
![N'-{[4-(benzyloxy)phenyl]methylene}-2-cyanoacetohydrazide](/img/structure/B1636571.png)


